9,9-Dimethylxanthene CAS number and properties
9,9-Dimethylxanthene CAS number and properties
An In-Depth Technical Guide to 9,9-Dimethylxanthene: Properties, Synthesis, and Applications
Introduction
9,9-Dimethylxanthene, a heterocyclic organic compound, serves as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its rigid xanthene backbone, combined with the gem-dimethyl substitution at the C9 position, imparts unique structural and electronic properties that are highly sought after in the development of advanced materials and complex molecular architectures.[1][3] This guide provides a comprehensive overview of 9,9-Dimethylxanthene, including its core properties, a detailed synthesis protocol, and its significant applications in catalysis and materials science, with a focus on its relevance to drug discovery and development professionals.
Core Properties and Characterization
9,9-Dimethylxanthene is typically a white to light yellow crystalline solid.[4] Its fundamental properties are crucial for its application in various synthetic procedures. The compound is identified by the CAS Number: 19814-75-6 .[5]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 19814-75-6 | [2][5] |
| Molecular Formula | C₁₅H₁₄O | [5] |
| Molecular Weight | 210.27 g/mol | [2][5] |
| Appearance | Colorless needle-like crystals or white/light yellow crystalline powder | [4] |
| Melting Point | 35-38 °C (lit.) | [6][7] |
| Boiling Point | 114-115 °C at 0.6 mmHg (lit.) | [6][7] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and dichloromethane. | [7] |
| InChI Key | MTVNAPYHLASOSX-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | CC1(C)c2ccccc2Oc3ccccc13 | [5][6] |
Synthesis Protocol: A Mechanistic Approach
The preparation of 9,9-Dimethylxanthene is commonly achieved through the reaction of diphenyl ether with n-butyllithium, followed by quenching with acetone.[8] This procedure leverages the ortho-directing nature of the ether group to facilitate selective lithiation.
Experimental Workflow Diagram
Caption: Synthesis workflow for 9,9-Dimethylxanthene.
Step-by-Step Methodology
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Reaction Setup : To a 100ml Schlenk flask under an inert atmosphere, add diphenyl ether (1.7g, 10 mmol) and 50ml of anhydrous tetrahydrofuran (THF).[8] The use of a Schlenk flask and anhydrous solvent is critical to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture or water.
-
Cooling : Place the reaction flask in a low-temperature bath and cool the solution to -78°C (typically a dry ice/acetone bath).[8] This low temperature is essential to control the exothermic lithiation reaction and prevent unwanted side reactions.
-
Lithiation : Stir the solution and add n-butyllithium (8ml of a 2.5M solution, 20 mmol) dropwise using a syringe.[8] The n-butyllithium acts as a strong base, deprotonating the diphenyl ether at the positions ortho to the oxygen atom.
-
Reaction Time : Allow the reaction to stir at -78°C for 3 hours to ensure complete lithiation.[8]
-
Electrophilic Quench : Add acetone (0.58g, 10 mmol) dropwise to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent intramolecular cyclization yields the xanthene core.
-
Quenching and Extraction : Add 20ml of water to quench any remaining organolithium species.[8] Separate the organic phase.
-
Purification : Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by column chromatography to yield 9,9-Dimethylxanthene as a light yellow solid with a typical yield of around 85%.[8]
-
Characterization : The structure of the final product is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy.[8][9]
Key Applications in Research and Development
9,9-Dimethylxanthene is not merely a laboratory curiosity; it is a foundational scaffold for creating high-value chemical entities with broad applications.
Ligand Synthesis for Catalysis
The most prominent application of 9,9-Dimethylxanthene is as a precursor to the widely used bidentate phosphine ligand, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene , commonly known as Xantphos .[10][11][12]
-
Causality : The xanthene backbone of Xantphos creates a large, well-defined "bite angle" for the two phosphorus atoms. This specific geometry is crucial for stabilizing catalytic metal centers (like palladium) and promoting efficient reductive elimination in cross-coupling reactions.
-
Applications : Xantphos is a ligand of choice for palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig amination, which are fundamental transformations in pharmaceutical synthesis.[11][12]
Caption: Role of 9,9-Dimethylxanthene in catalysis.
Materials Science and Electronics
The rigid and fluorescent nature of the xanthene core makes 9,9-Dimethylxanthene and its derivatives valuable in materials science.[3][13]
-
Organic Light-Emitting Diodes (OLEDs) : Its derivatives are used as organic light-emitting materials due to high fluorescence quantum yields.[13]
-
Fluorescent Probes & Sensors : The compound serves as a building block for developing fluorescent probes used in biological imaging and chemical sensors for detecting specific analytes.[13][14]
Medicinal Chemistry Scaffold
Xanthene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[15][16][17] The 9,9-dimethylxanthene scaffold provides a structurally rigid and synthetically versatile starting point for developing novel therapeutic agents.[1][15] Researchers have used this core to create compounds evaluated for antimalarial and bronchodilator effects.[15]
Safety and Handling
While 9,9-Dimethylxanthene does not have reports of acute toxicity under normal operating conditions, standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.
-
Handling : Handle in a well-ventilated area to avoid inhaling dust.
-
Storage : Store in a cool, dry place away from incompatible materials.
Conclusion
9,9-Dimethylxanthene is a versatile and indispensable chemical building block. Its well-defined properties and straightforward synthesis make it accessible, while its rigid framework provides the foundation for high-performance ligands like Xantphos, advanced electronic materials, and novel pharmaceutical candidates. For researchers in drug development, a thorough understanding of this compound's chemistry and applications is key to leveraging its full potential in constructing the complex molecular architectures required for next-generation therapeutics.
References
-
9,9-dimethylxanthene - Introduction. (2024). ChemBK. [Link]
-
9,9-Dimethylxanthene | C15H14O | CID 606997. PubChem. [Link]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos). Common Organic Chemistry. [Link]
-
The Role of 9,9-Dimethylxanthene in Organic Synthesis: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
9,9-Dimethylxanthene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
The synthesis of xanthenes has garnered significant attention due to their extensive biological and therapeutic properties. Amazon Web Services. [Link]
-
1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) | C39H32OP2 | CID 636044. PubChem. [Link]
-
Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. PubMed Central. [Link]
-
Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 9,9-ジメチルキサンテン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H27340.06 [thermofisher.com]
- 5. 9,9-Dimethylxanthene | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,9-ジメチルキサンテン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 9,9-DIMETHYL-9H-XANTHENE | 19814-75-6 [chemicalbook.com]
- 8. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. scbt.com [scbt.com]
- 11. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 161265-03-8 [chemicalbook.com]
- 12. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]
- 13. Page loading... [guidechem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
